(-)-psi Reagent

Overview

Description

The compound “(-)-psi Reagent” is a specialized chemical reagent used in various scientific and industrial applications. It is known for its unique properties and reactivity, making it a valuable tool in chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (-)-psi Reagent involves several synthetic routes, typically starting with the reaction of specific halogenoalkanes with magnesium in the presence of ethoxyethane (diethyl ether). The reaction is carried out under anhydrous conditions to prevent the reagent from reacting with water . The mixture is warmed over a water bath for 20-30 minutes to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with enhanced control over reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(-)-psi Reagent undergoes various types of chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form corresponding oxidized products.

Reduction: Can be reduced under specific conditions to yield reduced forms.

Substitution: Participates in nucleophilic substitution reactions, replacing halogen atoms in organic compounds.

Common Reagents and Conditions

Common reagents used with this compound include sulfuric acid, hydrochloric acid, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can produce a variety of substituted organic compounds .

Scientific Research Applications

(-)-psi Reagent has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to form new carbon-carbon bonds and other complex molecules.

Biology: Employed in the study of biochemical pathways and enzyme reactions.

Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (-)-psi Reagent involves its ability to act as a nucleophile, attacking electrophilic centers in organic molecules. This nucleophilic addition leads to the formation of new chemical bonds and the transformation of the target molecules. The molecular targets and pathways involved include various carbonyl compounds, epoxides, and esters .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (-)-psi Reagent include:

- Grignard Reagents

- Lawesson’s Reagent

- Vilsmeier-Haack Reagent

Uniqueness

What sets this compound apart from these similar compounds is its specific reactivity and selectivity in certain chemical reactions. Unlike Grignard Reagents, which are primarily used for nucleophilic addition to carbonyl compounds, this compound can participate in a broader range of reactions, including oxidation and reduction . Additionally, its unique structure allows for more controlled and selective transformations compared to other reagents .

Biological Activity

The (-)-Psi reagent, a phosphorothioate-based compound, has emerged as a significant tool in the field of nucleic acid chemistry. Developed by the Baran lab, this reagent facilitates the synthesis of stereopure nucleotide molecules, which have important therapeutic applications. This article aims to detail the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

The this compound operates primarily through the incorporation of phosphorothioate linkages into nucleic acids. This modification enhances the stability and bioactivity of oligonucleotides, making them more effective in therapeutic contexts. The mechanism involves:

- Phosphorylation and Phosphorothioation : The reagent allows for the selective introduction of sulfur into phosphate groups, creating phosphorothioate analogs that exhibit improved resistance to enzymatic degradation.

- Stereoselectivity : The unique design of (-)-Psi enables high stereocontrol during synthesis, which is crucial for the biological function of nucleotides.

Applications in Research and Medicine

- Antisense Oligonucleotides (ASOs) : The this compound is pivotal in synthesizing ASOs that can modulate gene expression. These compounds are used in therapies for genetic disorders and cancers.

- Cyclic Dinucleotides (CDNs) : The reagent also facilitates the production of CDNs, which are important in immune modulation and have potential as vaccine adjuvants.

Case Study 1: Antiviral Activity against Hepatitis C Virus

Research demonstrated that PSI-352938, a derivative of the this compound, effectively inhibited Hepatitis C virus (HCV) replicon RNA synthesis. In vitro studies showed that it cleared HCV replicon cells and prevented viral rebound, indicating its potential as an antiviral agent .

Case Study 2: Drosophila Wing Growth

A study on Drosophila provided insights into the role of Psi in promoting tissue growth through direct activation of cell cycle genes such as Myc. This research highlighted that Psi's transcriptional activity is crucial for developmental processes and tissue proliferation .

Research Findings

Recent studies have underscored the versatility and efficacy of (-)-Psi in various biological contexts:

- Stereocontrol : The ability to create stereopure phosphorothioate nucleotides has been shown to significantly enhance their biological activity compared to racemic mixtures .

- Scalability : The synthesis process using (-)-Psi is noted for its operational simplicity and scalability, making it accessible for large-scale applications .

Data Tables

| Study | Findings | Relevance |

|---|---|---|

| Hepatitis C Virus Replication | Inhibition of HCV replicon RNA synthesis by PSI-352938 | Antiviral therapy |

| Drosophila Wing Growth | Psi promotes cell division via Myc activation | Developmental biology |

| ASO Therapeutics | Effective modulation of gene expression using ASOs synthesized with (-)-Psi | Genetic disorders treatment |

| CDN Synthesis | Production of cyclic dinucleotides for immune modulation | Vaccine development |

Properties

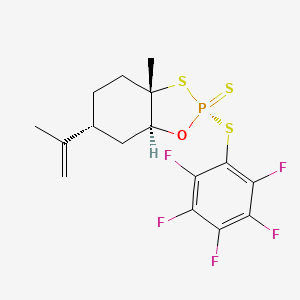

IUPAC Name |

(2S,3aS,6R,7aS)-3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F5OPS3/c1-7(2)8-4-5-16(3)9(6-8)22-23(24,26-16)25-15-13(20)11(18)10(17)12(19)14(15)21/h8-9H,1,4-6H2,2-3H3/t8-,9+,16+,23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYCUYPOHPPYAS-XYBLESJFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C(C1)OP(=S)(S2)SC3=C(C(=C(C(=C3F)F)F)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H](C1)O[P@](=S)(S2)SC3=C(C(=C(C(=C3F)F)F)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F5OPS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.